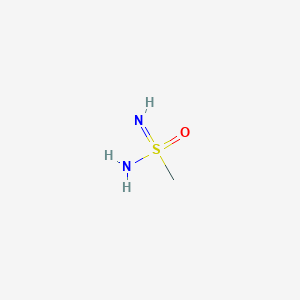![molecular formula C13H9ClN2 B2731809 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 158959-20-7](/img/structure/B2731809.png)
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 3-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 3-chlorobenzaldehyde under acidic or basic conditions. This reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These methods include the use of microwave-assisted synthesis and transition metal-catalyzed reactions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its role in developing new drugs for treating tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound also affects cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)imidazo[1,2-a]pyridine
- 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Comparison: 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. The chlorinated derivative often exhibits higher potency and selectivity in biological assays .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNKFDLSIDBLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)](/img/structure/B2731727.png)
![2-[4-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B2731730.png)
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2731731.png)


![2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2731734.png)

![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)
![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
![N-[(3-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2731745.png)
![N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2731747.png)

